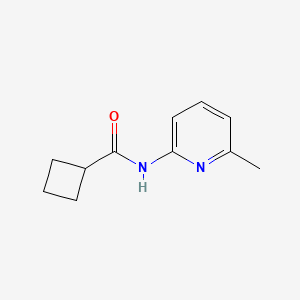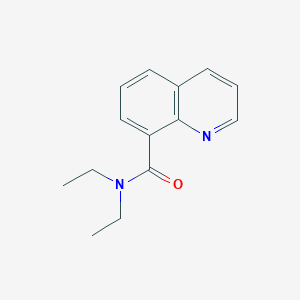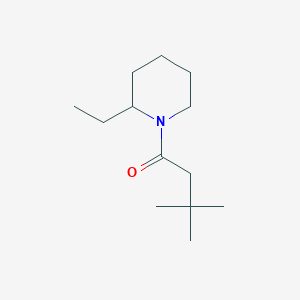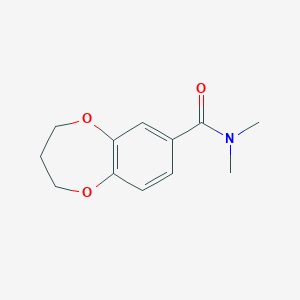
N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide, also known as MQC, is a synthetic compound that belongs to the class of quinoline derivatives. MQC has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Mécanisme D'action
The mechanism of action of N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide has been shown to inhibit the activity of several kinases, including EGFR, HER2, and VEGFR, which are known to be overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anticancer activity, N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide has also been shown to have several other biochemical and physiological effects. For example, N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide has been shown to exhibit potent antioxidant activity, which may help to protect cells from oxidative stress and damage. N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide has also been shown to have anti-inflammatory properties, which may help to reduce inflammation and pain in conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide in laboratory experiments is its high potency and selectivity. N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide has been shown to exhibit potent activity against cancer cells at low concentrations, which makes it an attractive candidate for further development as an anticancer agent. However, one of the limitations of using N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide in laboratory experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide. One area of interest is the development of new synthetic methods for producing N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide in higher yields and with greater purity. Another area of interest is the development of new formulations of N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide that are more soluble in aqueous solutions, which would make it easier to work with in laboratory settings. Additionally, further studies are needed to fully elucidate the mechanism of action of N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide and to determine its potential applications in other areas of medicine, such as neurodegenerative diseases and infectious diseases.
Méthodes De Synthèse
The synthesis of N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The most commonly used method for synthesizing N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine to form a cyclic imine intermediate. This intermediate is then subjected to a series of chemical transformations to yield N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide in high yield and purity.
Applications De Recherche Scientifique
N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising applications of N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide is its use as a potential anticancer agent. Several studies have shown that N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide exhibits potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-20(12-13-5-3-9-18-11-13)17(21)15-8-2-6-14-7-4-10-19-16(14)15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZCMVYSPQASCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(pyridin-3-ylmethyl)quinoline-8-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[1-(2-thienyl)ethyl]-acetamide](/img/structure/B7500453.png)
